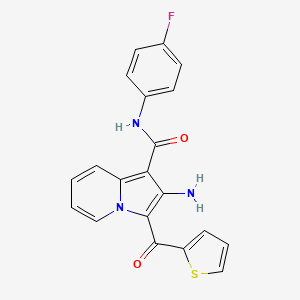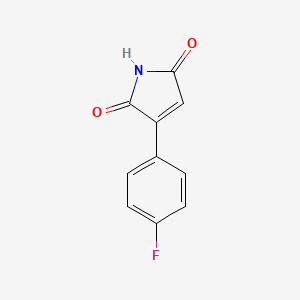
3-(4-Fluorophenyl)-1H-pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Fluorophenyl)-1H-pyrrole-2,5-dione, commonly known as FPPD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FPPD is a heterocyclic organic compound that belongs to the pyrrole family. It has a molecular formula of C10H6FNO2 and a molecular weight of 191.16 g/mol.
Mechanism of Action
The mechanism of action of FPPD is not well understood. However, studies have suggested that FPPD may exert its anti-inflammatory and analgesic effects through the inhibition of cyclooxygenase-2 (COX-2) and the modulation of the proinflammatory cytokine network.
Biochemical and Physiological Effects:
Studies have shown that FPPD possesses potent anti-inflammatory and analgesic properties. FPPD has been shown to inhibit the production of proinflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). FPPD has also been shown to inhibit the activity of COX-2, an enzyme that plays a key role in the production of prostaglandins, which are involved in the inflammatory response. In addition, FPPD has been shown to possess antinociceptive properties, reducing pain sensitivity in animal models.
Advantages and Limitations for Lab Experiments
FPPD possesses several advantages for use in laboratory experiments. It is readily available and can be synthesized through simple and efficient methods. FPPD also possesses potent anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of various inflammatory diseases. However, FPPD also possesses some limitations. Its mechanism of action is not well understood, and further studies are needed to elucidate its pharmacological properties fully. In addition, FPPD may possess some toxicological effects, and its safety profile needs to be carefully evaluated.
Future Directions
Several future directions for the study of FPPD can be identified. First, further studies are needed to elucidate the mechanism of action of FPPD fully. Second, the potential applications of FPPD in the development of new drugs for the treatment of various inflammatory diseases need to be explored further. Third, the use of FPPD as a building block for the synthesis of novel organic materials with enhanced optical and electronic properties needs to be investigated. Fourth, the safety profile of FPPD needs to be carefully evaluated to determine its potential toxicological effects. Finally, the use of FPPD as a hole-transporting material in organic electronics needs to be further explored.
Synthesis Methods
The synthesis of FPPD can be achieved through several methods, including the reaction of 4-fluoroaniline with maleic anhydride under reflux conditions. The reaction results in the formation of the intermediate 3-(4-fluorophenyl)-1H-pyrrole-2,5-dione, which can be further purified through recrystallization. Alternatively, FPPD can also be synthesized through the reaction of 4-fluoroaniline with maleimide under reflux conditions.
Scientific Research Applications
FPPD has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, FPPD has been shown to possess potent anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of various inflammatory diseases. In materials science, FPPD has been used as a building block for the synthesis of novel organic materials with enhanced optical and electronic properties. In organic electronics, FPPD has been utilized as a hole-transporting material in organic light-emitting diodes (OLEDs) due to its high hole mobility and stability.
properties
IUPAC Name |
3-(4-fluorophenyl)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO2/c11-7-3-1-6(2-4-7)8-5-9(13)12-10(8)14/h1-5H,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKAFZELDPZXFSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)NC2=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)-1H-pyrrole-2,5-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorobenzyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2577091.png)
![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2577092.png)
![1-(4-chloro-2-methylphenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2577093.png)
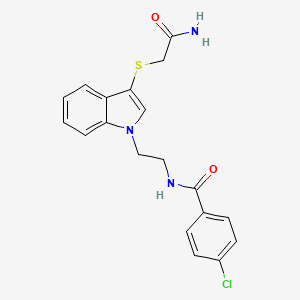
![(2Z)-2-[(4-chloro-3-methylphenyl)imino]-7-hydroxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2577097.png)
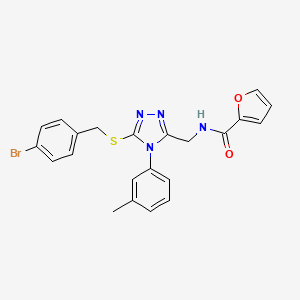
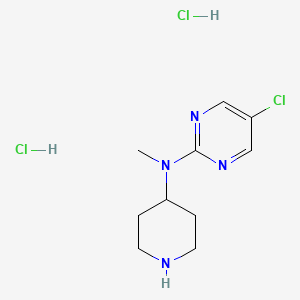
![N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)pyrazine-2-carboxamide](/img/structure/B2577102.png)
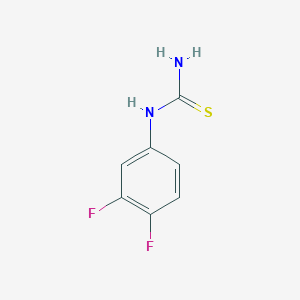
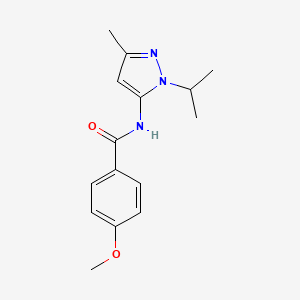
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-butoxybenzamide](/img/structure/B2577107.png)

